molecular formula C22H19ClN4O3 B10917036 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

Cat. No.: B10917036
M. Wt: 422.9 g/mol
InChI Key: NNEPSNVCQKFEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound that features a combination of pyrazole and isoxazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both pyrazole and isoxazole rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazole and isoxazole intermediates separately, followed by their coupling to form the final product.

  • Synthesis of 4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL Intermediate

      Starting Materials: 4-chlorophenylhydrazine and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyrazole ring.

  • Synthesis of 3,5-DIMETHYL-4-ISOXAZOLYL Intermediate

      Starting Materials: Acetylacetone and hydroxylamine hydrochloride.

      Reaction Conditions: The reaction is conducted under acidic conditions to form the isoxazole ring.

  • Coupling Reaction

    • The pyrazole and isoxazole intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N~1~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to the presence of bioactive pyrazole and isoxazole rings.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N1-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in inflammatory, cancerous, or microbial processes.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N~1~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE: Lacks the chloro substituent, which may affect its biological activity.

      N~1~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]ACETAMIDE: Has an acetamide group instead of a benzamide group, potentially altering its pharmacokinetic properties.

  • Uniqueness

    • The presence of both chloro and isoxazole groups in N1-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE may confer unique biological activities and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[4-(4-chloropyrazol-1-yl)phenyl]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

InChI

InChI=1S/C22H19ClN4O3/c1-14-20(15(2)30-26-14)13-29-21-6-4-3-5-19(21)22(28)25-17-7-9-18(10-8-17)27-12-16(23)11-24-27/h3-12H,13H2,1-2H3,(H,25,28)

InChI Key

NNEPSNVCQKFEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)N4C=C(C=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.